

Spectroscopic Profile of 2,6-Difluorobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluorobenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2,6-Difluorobenzyl alcohol** (CAS No: 19064-18-7), a key intermediate in the synthesis of various pharmaceutically active compounds.^[1] The unique structural features imparted by the fluorine atoms significantly influence its chemical and spectroscopic characteristics, making a thorough understanding of its spectral data crucial for its application in drug development and materials science.^[1] This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and other spectroscopic data, complete with experimental protocols and data interpretation.

Chemical Structure and Properties

- IUPAC Name: (2,6-difluorophenyl)methanol^[2]
- Molecular Formula: C₇H₆F₂O^[3]
- Molecular Weight: 144.12 g/mol ^{[2][3]}
- Appearance: Colorless to light yellow clear liquid^[4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2,6-Difluorobenzyl alcohol**, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,6-Difluorobenzyl alcohol**, providing detailed information about the hydrogen and carbon environments within the molecule.

Table 1: ^1H NMR Spectroscopic Data[5]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.3	m	1H	Ar-H (para)
~6.9	t	2H	Ar-H (meta)
~4.7	s	2H	-CH ₂ -
~2.5	s	1H	-OH

Table 2: ^{13}C NMR Spectroscopic Data[2]

Chemical Shift (ppm)	Assignment
~161 (dd)	C-F
~130 (t)	Ar-C (para)
~115 (t)	Ar-C (ipso)
~111 (dd)	Ar-C (meta)
~55	-CH ₂ -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **2,6-Difluorobenzyl alcohol**. The spectrum is characterized by the presence of a hydroxyl group

and the fluorinated aromatic ring.

Table 3: Key IR Absorption Bands[2][6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch (alcohol)
~3000-3100	Medium	C-H stretch (aromatic)
~2850-2950	Medium	C-H stretch (aliphatic)
~1620	Medium	C=C stretch (aromatic ring)
~1240	Strong	C-F stretch
~1050	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2,6-Difluorobenzyl alcohol**, confirming its elemental composition.

Table 4: Key Mass Spectrometry Data (Electron Ionization)[2][3]

m/z	Relative Intensity	Assignment
144	High	[M] ⁺ (Molecular ion)
127	High	[M - OH] ⁺
123	Medium	[M - F - H ₂] ⁺
115	Medium	[M - CHO] ⁺
96	Medium	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the available

instrumentation.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,6-Difluorobenzyl alcohol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid (ATR): Place a drop of **2,6-Difluorobenzyl alcohol** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solution: Prepare a dilute solution (1-5% w/v) in a suitable IR-transparent solvent (e.g., CCl_4).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[2]

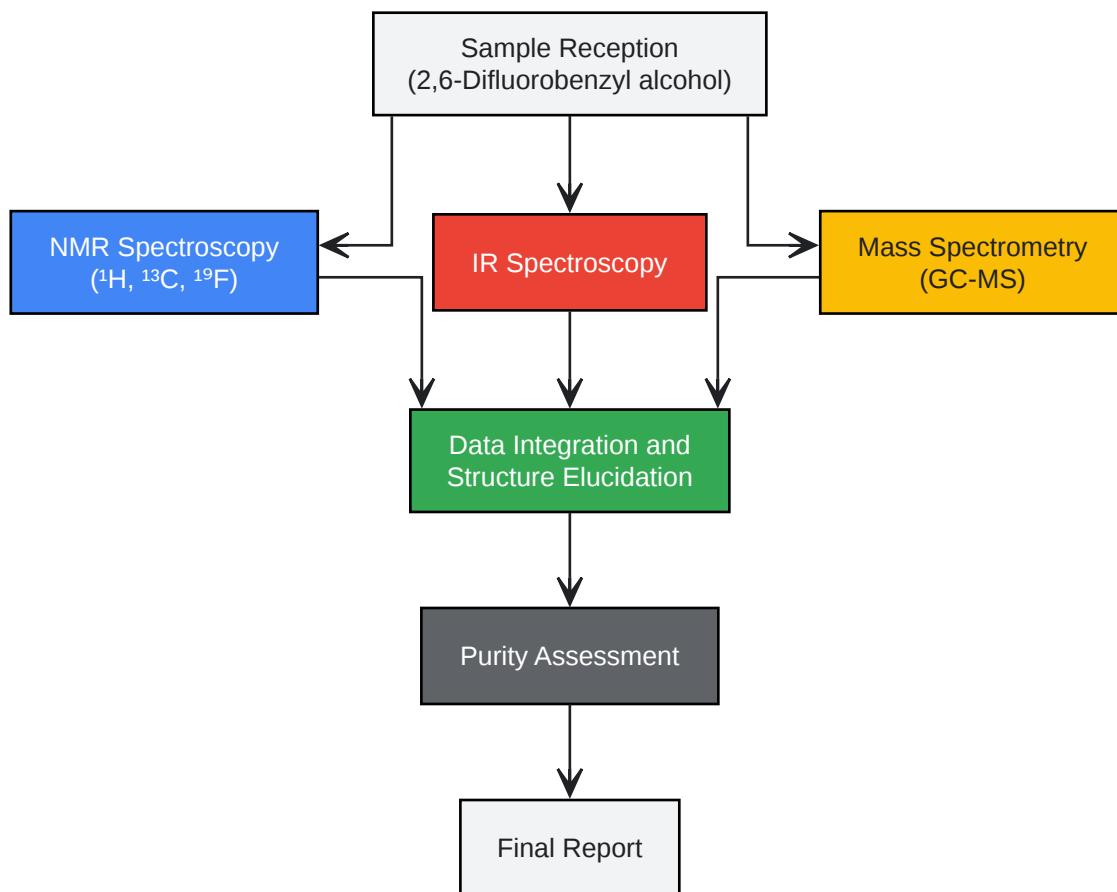
- Acquisition:
 - Record a background spectrum of the empty ATR crystal or the solvent.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: Employ a mass spectrometer capable of electron ionization.
- Acquisition:
 - Ionize the sample using a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the compound (e.g., m/z 40-200).
 - The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like **2,6-Difluorobenzyl alcohol**, from sample reception to final structure elucidation and purity assessment.



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Caption: Spectroscopic Analysis Workflow for **2,6-Difluorobenzyl Alcohol**.

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